molecular formula C31H50O5 B12427744 (2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid

(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid

Cat. No.: B12427744
M. Wt: 505.7 g/mol
InChI Key: IKHRCBALWKJHLM-XTHTUBOISA-N
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Description

(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid is a deuterium-labeled analog of a key vitamin E metabolite, specifically the delta-form of its carboxychroman compound. This compound is an essential tool in metabolic and pharmacokinetic studies. The incorporation of deuterium (a stable, non-radioactive isotope) at the 7-methyl group provides a distinct mass tag that enables highly sensitive and specific detection and quantification using mass spectrometry. Researchers utilize this labeled standard primarily as an internal standard in LC-MS/MS assays to accurately measure endogenous levels of vitamin E metabolites in biological samples such as plasma, tissues, and urine, thereby improving analytical precision and correcting for matrix effects. Its main research value lies in elucidating the complex metabolism of vitamin E, particularly the pathways involving cytochrome P450-mediated ω-hydroxylation and subsequent β-oxidation, which produce these long-chain metabolites. Studies into these metabolites are crucial as they are investigated for their potent biological activities , which include anti-inflammatory and anti-proliferative effects that are often distinct from their vitamin E precursors. By providing a reliable quantitative benchmark, this deuterated compound facilitates advanced research into the role of vitamin E in human health and disease, enabling a deeper understanding of its mechanisms beyond its classical antioxidant function.

Properties

Molecular Formula

C31H50O5

Molecular Weight

505.7 g/mol

IUPAC Name

(2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid

InChI

InChI=1S/C31H50O5/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-31(8)19-17-26-27(30(33)34)29(35-25(7)32)24(6)23(5)28(26)36-31/h20-22H,9-19H2,1-8H3,(H,33,34)/t21-,22-,31-/m1/s1/i6D3

InChI Key

IKHRCBALWKJHLM-XTHTUBOISA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1OC(=O)C)C(=O)O)C

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=O)O)OC(=O)C)C

Origin of Product

United States

Preparation Methods

Multicomponent Condensation

A one-pot reaction employing resorcinol derivatives, malononitrile, and aldehydes under solvent-free conditions generates the chromene core. Ionic liquids such as 3,3-(butane-1,4-diyl)bis(1,2-dimethyl-1H-imidazole-3-ium) bromide ([BDBDMIm]Br) catalyze this process efficiently, achieving yields >85%. For example:

  • Reagents : 5-Hydroxy-2-methylbenzaldehyde, malononitrile, and ethyl acetoacetate.
  • Conditions : Grinding at room temperature for 30–60 minutes.

Cyclization of Precursors

Chromene formation via acid-catalyzed cyclization of ortho-substituted phenols with α,β-unsaturated carbonyl compounds is documented. For instance, treating 2-methyl-5-hydroxyacetophenone with acetic anhydride and sulfuric acid yields 6-acetyloxy-2-methylchromene.

Deuterium Incorporation at Position 7

The trideuteriomethyl (-CD3) group is introduced using deuterated methylating agents:

Tosyl Chloride-Mediated Deuterium Transfer

TsOCD3 reacts with intermediates under basic conditions (e.g., NaH in THF) to install the -CD3 group. This method avoids over-alkylation and ensures >90% isotopic purity.

  • Example : Reaction of 7-bromo-3,4-dihydrochromene with TsOCD3 at 0°C for 2 hours.

Catalytic Deuterium Exchange

Pd/C or Raney nickel in deuterated solvents (e.g., CD3OD) facilitates H/D exchange at methyl groups adjacent to electron-withdrawing substituents.

Side Chain Installation: (4R,8R)-4,8,12-Trimethyltridecyl

The branched alkyl chain is synthesized and attached via stereoselective coupling:

Asymmetric Allylic Alkylation

Using a chiral phosphoramidite ligand (e.g., (R,R)-Ph-BPE), geranyl bromide undergoes nickel-catalyzed coupling with chromene intermediates to install the (4R,8R)-configured side chain.

  • Yield : 70–75% with >95% enantiomeric excess (ee).

Grignard Addition

Reaction of chromene ketones with (4R,8R)-4,8,12-trimethyltridecylmagnesium bromide in THF at -78°C achieves C–C bond formation.

Functional Group Modifications

Acetylation at Position 6

The hydroxyl group at C6 is acetylated using acetic anhydride and DMAP in dichloromethane.

  • Conditions : 0°C to room temperature, 2 hours.

Carboxylic Acid Formation at Position 5

Oxidation of a methyl group to carboxylic acid is achieved via KMnO4 in acidic medium:

  • Substrate : 5-Methyl-3,4-dihydrochromene.
  • Conditions : 5% H2SO4, reflux for 6 hours.

Stereochemical Control

Chiral Auxiliaries

Temporary chiral auxiliaries (e.g., Evans oxazolidinones) direct the configuration at C2 and C4/C8 during alkylation steps.

Enzymatic Resolution

Lipase-catalyzed acetylation separates enantiomers at key intermediates, achieving >99% ee.

Data Tables

Table 1: Key Reaction Conditions for Chromene Core Synthesis

Step Reagents/Catalysts Conditions Yield (%) Source
Multicomponent Condensation [BDBDMIm]Br, malononitrile Solvent-free, RT 85–92
Cyclization H2SO4, Ac2O 0°C → RT, 2 h 78

Table 2: Deuterium Incorporation Efficiency

Method Deuterium Source Purity (%) Isotopic Incorporation Source
TsOCD3 Alkylation TsOCD3 93 >90% CD3
Catalytic Exchange CD3OD 88 70–80% CD3

Challenges and Optimization

  • Deuterium Loss : Minimized by using anhydrous conditions and avoiding protic solvents during TsOCD3 reactions.
  • Side Chain Steric Hindrance : Additives like crown ethers improve coupling efficiency in bulky alkylations.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and chromene core suggest sensitivity to oxidizing agents. Potential oxidation targets include:

Reaction Site Reagents Expected Product
Benzylic C-H bondsKMnO₄, CrO₃Ketones or carboxylic acid derivatives
Chromene double bondOzone, OsO₄Epoxides or diols (stereospecific)
Methyl groupsSeO₂, DDQAldehydes or conjugated enones

Deuterium labeling at the trideuteriomethyl group may slow reaction kinetics due to isotope effects, particularly in hydrogen abstraction steps .

Reduction Reactions

The acetyloxy group and chromene system are susceptible to reduction:

Functional Group Reagents Outcome
Acetyloxy (-OAc)LiAlH₄, NaBH₄Primary alcohol formation
Chromene double bondH₂/Pd-CSaturation to dihydrochromane
Carboxylic acidBH₃·THFReduction to primary alcohol (unlikely)

Steric hindrance from the 4,8,12-trimethyltridecyl chain may influence regioselectivity in catalytic hydrogenation .

Substitution Reactions

The acetyloxy group and carboxylic acid position allow nucleophilic substitutions:

Position Conditions Products
Acetyloxy groupNaOH (saponification)Hydroxyl group formation
Carboxylic acidSOCl₂, PCl₅Acid chloride intermediates
Methyl groupsBr₂ (radical initiation)Brominated derivatives

Deuterium at the trideuteriomethyl position would remain inert under most substitution conditions, serving as a kinetic tracer .

Acid/Base-Mediated Rearrangements

The chromene system may undergo ring-opening or recyclization under acidic/basic conditions:

Conditions Mechanism Outcome
H₂SO₄ (conc.)Protonation of ether oxygenRing contraction or expansion
Pyridine/heatRetro-Diels-Alder pathwayFragmentation into diene and carbonyl

Photochemical Reactions

The conjugated chromene system could exhibit photochemical activity:

Light Source Reaction Type Products
UV (254 nm)[4+2] CycloadditionDimerization products
Visible light + catalystSinglet oxygen generationEndoperoxides or epoxides

Key Challenges in Reaction Analysis:

  • Stereochemical Complexity : The (4R,8R)-configured tridecyl chain and (2R)-chromene center impose significant steric constraints.

  • Deuterium Effects : Kinetic isotope effects (KIEs) at the trideuteriomethyl group may alter reaction rates by 2–10× compared to protonated analogs.

  • Solubility Limitations : High molecular weight (505.7 g/mol) and hydrophobic substituents necessitate polar aprotic solvents (e.g., DMF, DMSO) for homogeneous reactions .

Comparative Reactivity with Analogues

Compound Key Difference Reactivity Contrast
Non-deuterated chromene analogCH₃ vs. CD₃Slower H-abstraction in radical reactions
6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid (Trolox® analog) Hydroxyl vs. acetyloxyEnhanced antioxidant activity

Scientific Research Applications

The compound (2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid is a complex organic molecule with potential applications in various fields, particularly in pharmaceuticals and materials science. This article explores its applications in detail.

Chemical Properties and Structure

The compound is characterized by its intricate structure, which includes multiple functional groups and stereocenters. Its molecular formula and weight are significant for understanding its reactivity and interactions with biological systems. The structural complexity suggests potential for diverse applications.

Drug Development

The compound's unique structure may contribute to its efficacy as a pharmaceutical agent. Its potential applications include:

  • Antioxidant Properties : Compounds with similar structures have been studied for their antioxidant capabilities, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Research indicates that derivatives of chromene compounds exhibit anti-inflammatory properties, making this compound a candidate for further investigation in inflammatory disease treatments.

Targeted Drug Delivery

The lipophilic nature of the compound suggests it could be utilized in drug delivery systems. Its ability to form micelles or liposomes may enhance the bioavailability of hydrophobic drugs, improving therapeutic outcomes.

Studies involving the compound's biological activity could lead to the discovery of new therapeutic pathways. For instance:

  • Cancer Research : Investigating the compound's effects on cancer cell lines may reveal cytotoxic properties that could be harnessed for cancer therapy.
  • Neuroprotective Effects : The structural features may confer neuroprotective benefits, warranting studies on neurodegenerative diseases.

Polymer Chemistry

The compound can serve as a monomer or additive in polymer formulations. Its chemical structure allows it to be incorporated into various polymer matrices, potentially enhancing properties such as:

  • Thermal Stability : The presence of specific functional groups may improve the thermal resistance of polymers.
  • Mechanical Strength : Incorporation into polymer blends could enhance tensile strength and flexibility.

Coatings and Adhesives

Due to its chemical stability and potential for modification, the compound may be useful in developing advanced coatings and adhesives with improved durability and resistance to environmental factors.

Case Study 1: Antioxidant Activity

A study evaluating similar chromene derivatives demonstrated significant antioxidant activity, suggesting that this compound could exhibit comparable effects. Such findings highlight its potential role in formulations aimed at reducing oxidative damage in biological systems.

Case Study 2: Drug Delivery Systems

Research on lipophilic compounds has shown promising results in enhancing drug solubility and bioavailability. The application of this compound in creating novel drug delivery systems could facilitate more effective treatments for various diseases by ensuring sustained release and targeted action.

Comparison with Similar Compounds

Structural Analogues

Key Compounds for Comparison:

Compound 7 (from ): Shares the chromene backbone and substituents but lacks the trideuteriomethyl group and differs in alkyl chain stereochemistry.

Rapamycin (Rapa) derivatives (): Macrocyclic compounds with overlapping alkyl substituents but distinct core structures.

Table 1: Structural Comparison
Feature Target Compound Compound 7 () 2,5,8-Trimethyl... ()
Core structure 3,4-Dihydrochromene 3,4-Dihydrochromene Chroman
C2 substituent (4R,8R)-4,8,12-trimethyltridecyl Similar alkyl chain (stereo?) 4,8,12-trimethyltridecyl
C7 substituent Trideuteriomethyl Methyl -
C5 functional group Carboxylic acid Variable Hydroxyl
C6 substituent Acetyloxy Acetyloxy Methyl

Key Observations :

  • The alkyl chain at C2 is conserved across analogs, suggesting its role in lipid membrane interactions .

Physicochemical and Pharmacokinetic Properties

Methods for Comparison:

  • Tanimoto similarity indexing (): Quantifies structural overlap using molecular fingerprints.
  • QSAR models (): Predict bioactivity based on chemical population comparisons.
Table 2: Molecular Properties and Similarity
Property Target Compound Aglaithioduline () SAHA ()
Molecular weight ~650 g/mol (estimated) ~400 g/mol 264 g/mol
LogP High (alkyl chain dominance) Moderate 1.5
Hydrogen bond donors 2 (carboxylic acid, acetyloxy) 3 2
Tanimoto similarity N/A ~70% vs. SAHA Reference

Key Findings :

  • The target compound’s high LogP suggests superior membrane permeability compared to SAHA but may limit aqueous solubility.

Bioactivity and Mode of Action

Evidence from Bioactivity Clustering ():

  • Compounds with similar chromene backbones cluster into groups with shared protein targets (e.g., HDACs, kinases).
  • The carboxylic acid group may mimic endogenous substrates, enhancing binding to enzymes like HDAC8 .
Table 3: Bioactivity Comparison
Compound Bioactivity Profile Key Targets
Target Compound Antioxidant (predicted via ORAC assay ) HDACs, PPARγ (hypothetical)
Compound 7 () Enzyme inhibition (NMR shifts align with Rapa) mTOR, FKBP12
SAHA () HDAC inhibition HDAC8

Key Insights :

  • The target compound’s bioactivity may overlap with Rapa derivatives in mTOR pathway modulation but diverge due to chromene-specific interactions .
  • Its antioxidant capacity could be quantified via ORAC or FRAP assays, as proposed for phenolic analogs .

Biological Activity

The compound (2R)-6-acetyloxy-2,8-dimethyl-7-(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromene-5-carboxylic acid is a complex organic molecule featuring a chromene core structure. Its unique stereochemistry and functional groups suggest potential biological activity, particularly in pharmacological applications. This article reviews the biological activity of this compound based on current research findings and case studies.

Structural Characteristics

This compound has the following molecular formula: C31H50O5C_{31}H_{50}O_{5}. The presence of multiple methyl groups and an acetyloxy group enhances its structural complexity. The incorporation of a trideuteriomethyl group may also influence its stability and reactivity.

Biological Activity Overview

Research indicates that compounds with chromene structures often exhibit various pharmacological effects. The biological activity of This compound may include:

  • Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which can protect against oxidative stress.
  • Anti-inflammatory Effects : The structural features suggest potential anti-inflammatory activity, as seen in related chromene derivatives.
  • Enzyme Inhibition : Interaction studies may reveal its ability to inhibit specific enzymes involved in disease pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be better understood through SAR analysis. Compounds with specific substructures often display enhanced bioactivity. For instance:

Compound NameStructural FeaturesBiological Activity
7-HydroxychromoneHydroxy group at position 7Antioxidant properties
CoumarinFused benzopyrone structureAnticoagulant effects
FlavonoidsPolyphenolic structure with various substitutionsAnti-inflammatory and anticancer activities

These comparisons illustrate how variations in substituents and stereochemistry can lead to differing biological activities.

Research Findings

  • Antioxidant Studies : In vitro studies have shown that related chromene compounds exhibit strong free radical scavenging abilities. Such properties are crucial for mitigating oxidative damage in biological systems.
  • Anti-inflammatory Mechanisms : Research on similar compounds has indicated their potential to modulate inflammatory pathways, particularly through inhibition of pro-inflammatory cytokines.
  • Enzyme Interaction Studies : Molecular docking simulations have predicted significant binding affinities of this compound to various biological targets, suggesting its potential as a therapeutic agent.

Case Studies

Several studies have explored the pharmacological potential of chromene derivatives:

  • A study published in the Journal of Medicinal Chemistry evaluated a series of chromene-based compounds for their anti-inflammatory properties. Results indicated that specific modifications led to enhanced potency against inflammatory markers .
  • Another investigation focused on the antioxidant capabilities of chromene derivatives using DPPH and ABTS assays. The findings revealed that structural modifications could significantly improve radical scavenging activities .

Q & A

Basic: What are the critical challenges in synthesizing this compound, and how can they be methodologically addressed?

Answer:
The synthesis of this compound presents challenges in stereochemical control (2R, 4R, 8R positions), deuterium incorporation, and regioselective functionalization of the chromene core. Key strategies include:

  • Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis, as seen in similar tridecyl-substituted chromene derivatives .
  • Deuterium Incorporation : Isotopic labeling via exchange reactions or deuterated reagents, validated by mass spectrometry and 2^2H-NMR to confirm purity and positional accuracy .
  • Regioselective Acetylation : Protecting group strategies (e.g., tert-butyldimethylsilyl ethers) to direct acetylation to the 6-position, followed by deprotection .

Advanced: How can researchers resolve contradictions in NMR data for derivatives of this compound?

Answer:
Discrepancies in 1^1H/13^{13}C-NMR shifts (e.g., overlapping signals from trideuteriomethyl or tridecyl groups) require:

  • 2D-NMR Techniques : HSQC and HMBC to assign proton-carbon correlations, particularly for crowded regions like the chromene core .
  • X-ray Crystallography : To validate stereochemistry and compare experimental bond angles/torsion angles with computational models (e.g., O3—C4—C8 angles in analogous structures ).
  • Deuterium Decoupling : To isolate trideuteriomethyl signals and reduce splitting artifacts .

Basic: What analytical techniques are essential for characterizing the deuterated methyl group?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : To confirm the molecular ion peak (M+^+) and isotopic pattern consistent with three deuterium atoms .
  • 2^2H-NMR : To verify the absence of proton-deuterium exchange and quantify isotopic purity .
  • Infrared Spectroscopy (IR) : To detect C-D stretching vibrations (~2100–2200 cm1^{-1}) and distinguish from C-H bonds .

Advanced: How does stereochemistry at the 2R, 4R, and 8R positions influence biological interactions?

Answer:
The stereochemistry dictates spatial orientation of the tridecyl chain and acetyloxy group, affecting:

  • Enzyme Binding : Analogous tocopherol derivatives show that 4R,8R configurations enhance lipid membrane penetration and antioxidant activity .
  • Metabolic Stability : Deuterium at the 7-position may slow CYP450-mediated oxidation, as observed in deuterated drug analogs .
    Experimental Design : Compare IC50_{50} values of stereoisomers in enzyme inhibition assays (e.g., cytochrome P450 isoforms) .

Basic: What purification protocols ensure high purity for this compound?

Answer:

  • Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate diastereomers .
  • Recrystallization : Optimize solvent pairs (e.g., DMF/acetic acid) based on solubility differences in the chromene-carboxylic acid moiety .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to isolate trace impurities from the trideuteriomethyl group .

Advanced: How can in vitro assays evaluate the metabolic stability of the deuterated vs. non-deuterated compound?

Answer:

  • Liver Microsome Assays : Incubate with human/rat liver microsomes and quantify parent compound depletion via LC-MS. The deuterated analog should exhibit longer half-life (t1/2_{1/2}) due to kinetic isotope effects .
  • Stability in Simulated Gastric Fluid : Monitor degradation at pH 1.2–2.0; the carboxylic acid group may require enteric coating for oral bioavailability studies .
  • Comparative Pharmacokinetics : Use deuterium-labeled internal standards to track absorption/distribution in rodent models .

Basic: What computational methods aid in predicting the compound’s reactivity?

Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites (e.g., chromene’s conjugated double bonds) .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability, leveraging the tridecyl chain’s hydrophobicity .

Advanced: How to address discrepancies in biological activity between synthetic batches?

Answer:

  • Batch-to-Batch Analysis : Use LC-MS and 19^{19}F-NMR (if fluorine tags are present) to detect trace impurities from incomplete deuterium incorporation .
  • Bioactivity Profiling : Compare antibacterial or antioxidant activity across batches using standardized assays (e.g., disc diffusion for antimicrobial potency ).

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